Isopropyl(2-nitrophenyl)sulfane

Descripción general

Descripción

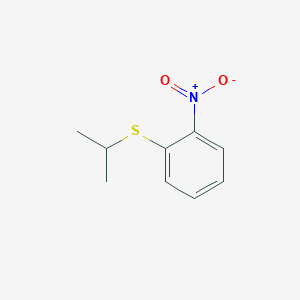

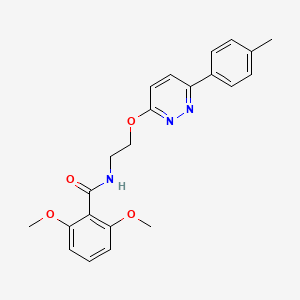

Isopropyl(2-nitrophenyl)sulfane is a chemical compound with the CAS Number: 70415-85-9 . It has a molecular weight of 197.26 . The compound is yellow to brown sticky oil to semi-solid in physical form .

Molecular Structure Analysis

The linear formula of Isopropyl(2-nitrophenyl)sulfane is C9H11NO2S . The InChI code for this compound is 1S/C9H11NO2S/c1-7(2)13-9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3 .Physical And Chemical Properties Analysis

Isopropyl(2-nitrophenyl)sulfane is a yellow to brown sticky oil to semi-solid . The compound has a molecular weight of 197.26 .Aplicaciones Científicas De Investigación

Synthesis of Sulfones

Isopropyl(2-nitrophenyl)sulfane can be used in the synthesis of sulfones . Sulfones are versatile intermediates in organic synthesis and important building blocks in the construction of biologically active molecules or functional materials . They have found various applications in diverse fields such as agrochemicals, pharmaceuticals, and polymers .

Modulator of Chemical Reactivity

The sulfone group in Isopropyl(2-nitrophenyl)sulfane can be employed as a temporary modulator of chemical reactivity . This allows for a variety of different transformations with this functional group, leading to the description of sulfones as 'chemical chameleons’ .

Preparation of Various Product Classes

Sulfones, like Isopropyl(2-nitrophenyl)sulfane, have been employed as versatile intermediates for the preparation of various product classes . For example, they can be used in the van Leusen synthesis of oxazoles and imidazoles .

Visualization of Sulfane Sulfur in Biological Systems

Isopropyl(2-nitrophenyl)sulfane can be used in the development of probes for selective, rapid, and sensitive detection of sulfane sulfur . This is of great significance for studying their physiological and pathological roles in biological systems .

Monitoring of Endogenous Sulfane Sulfur in Plant Tissues

With the help of a near-infrared fluorescent probe, Isopropyl(2-nitrophenyl)sulfane can be used to monitor endogenous sulfane sulfur in plant tissues . This can be particularly useful in evaluating the level of sulfane sulfur in plant roots at different growth stages .

Research in Life Science and Material Science

Isopropyl(2-nitrophenyl)sulfane is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Safety and Hazards

Propiedades

IUPAC Name |

1-nitro-2-propan-2-ylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-7(2)13-9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFYXBKJHZAUTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2374641.png)

![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2374642.png)

![(3E)-3-(1H-indol-3-ylmethylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2374643.png)

![5-(3-fluorobenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2374656.png)

![4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2374658.png)